
5-chloro-N-(thiolan-2-ylmethyl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(thiolan-2-ylmethyl)pyridine-2-carboxamide, also known as CP-868,596, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have potent anti-cancer activity, making it a promising candidate for the development of new cancer treatments. In
Wirkmechanismus
5-chloro-N-(thiolan-2-ylmethyl)pyridine-2-carboxamide binds to the hydrophobic pocket of MDM2, which is responsible for binding to p53. By blocking this interaction, this compound prevents MDM2 from degrading p53, allowing p53 to accumulate and activate downstream signaling pathways that lead to cell cycle arrest and apoptosis. This mechanism of action has been confirmed through various biochemical and biophysical studies.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer activity in various cancer cell lines and animal models. It induces cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-chloro-N-(thiolan-2-ylmethyl)pyridine-2-carboxamide is its specificity for MDM2, which makes it a valuable tool for studying the p53 pathway and its role in cancer development. However, the potency of this compound can also be a limitation, as it may require high concentrations to achieve its desired effects. Additionally, the synthesis of this compound can be challenging and time-consuming, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-N-(thiolan-2-ylmethyl)pyridine-2-carboxamide. One area of interest is the development of more potent and selective MDM2 inhibitors, which could have improved anti-cancer activity and reduced toxicity. Another area of research is the identification of biomarkers that can predict the response to this compound, which could help to personalize cancer treatment. Finally, the combination of this compound with other targeted therapies or immunotherapies is an area of active investigation, as it may lead to improved outcomes for cancer patients.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown promising anti-cancer activity through its inhibition of MDM2 and activation of the p53 pathway. While further studies are needed to fully understand its biochemical and physiological effects, this compound has the potential to be a valuable tool for cancer research and a promising candidate for the development of new cancer treatments.
Synthesemethoden
The synthesis of 5-chloro-N-(thiolan-2-ylmethyl)pyridine-2-carboxamide involves several steps, including the reaction of 2-chloronicotinic acid with thiomorpholine, followed by the addition of 2-bromoacetyl chloride. The resulting product is then treated with thioacetic acid to yield the final compound, this compound. This synthesis method has been optimized over the years to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(thiolan-2-ylmethyl)pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of a protein called MDM2, which is involved in the regulation of the tumor suppressor protein p53. By inhibiting MDM2, this compound can activate p53 and induce cell cycle arrest and apoptosis in cancer cells. This compound has been tested in various cancer cell lines and animal models, and has shown promising results in preclinical studies.
Eigenschaften
IUPAC Name |
5-chloro-N-(thiolan-2-ylmethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2OS/c12-8-3-4-10(13-6-8)11(15)14-7-9-2-1-5-16-9/h3-4,6,9H,1-2,5,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTKPCJMZMRXLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SC1)CNC(=O)C2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,5-Dimethylthiophen-3-yl)methyl]-3-(5-hydroxypentan-2-yl)urea](/img/structure/B7630273.png)
![4,5-Dimethyl-2-[(2-methylimidazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7630285.png)
![2-[[1-(2-Hydroxyethyl)pyrazol-4-yl]amino]-4-nitrobenzonitrile](/img/structure/B7630297.png)
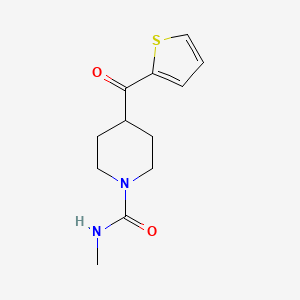


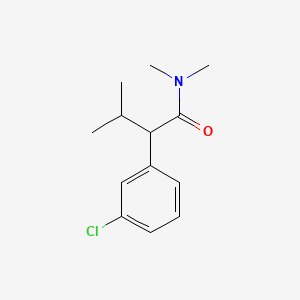

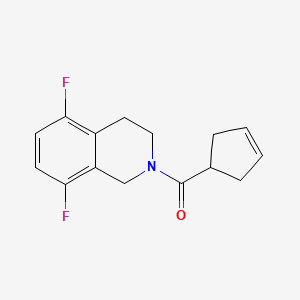
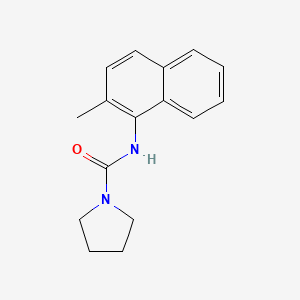

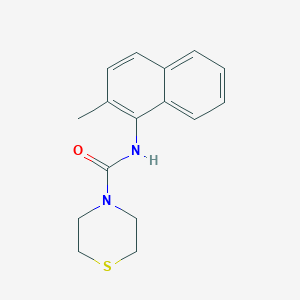
![4-Bromo-2-methyl-5-(2-oxa-7-azaspiro[4.4]nonan-7-yl)pyridazin-3-one](/img/structure/B7630363.png)
